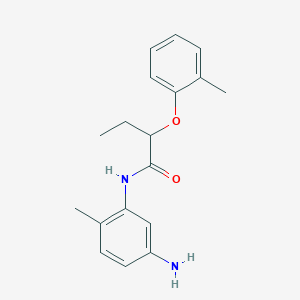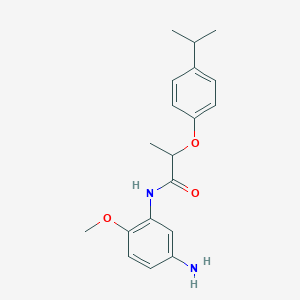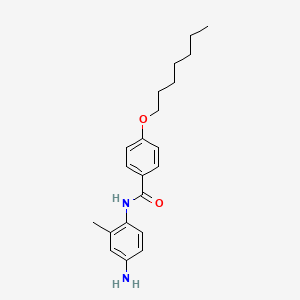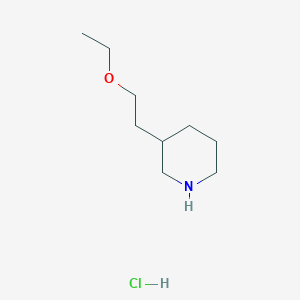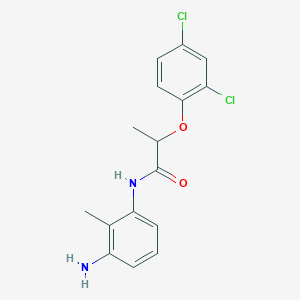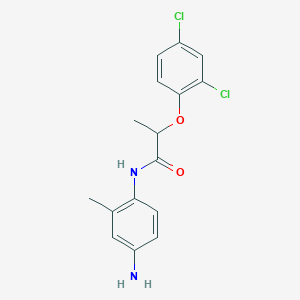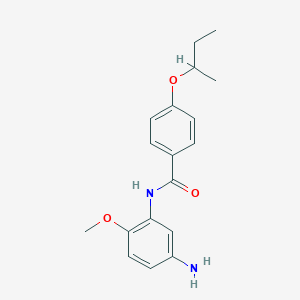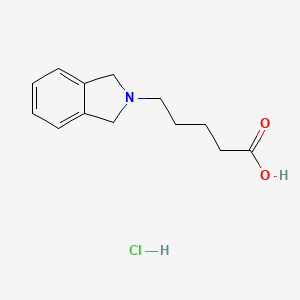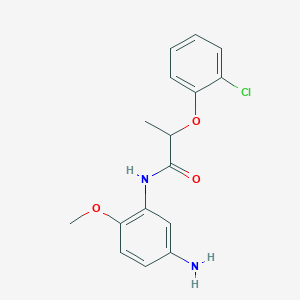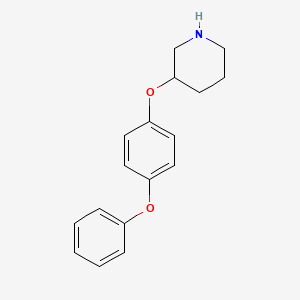
3-(4-Phenoxyphenoxy)piperidine
Übersicht
Beschreibung
“3-(4-Phenoxyphenoxy)piperidine” is a compound that belongs to the class of piperidines . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent years . For instance, a study by Jin et al. synthesized a series of N-(piperidine-4-yl) benzamide compounds and investigated their effect against cancer cells .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidines undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Wissenschaftliche Forschungsanwendungen
Synthesis of Pharmaceutical Compounds
3-(4-Phenoxyphenoxy)piperidine: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure is versatile for modifications, allowing for the creation of a wide range of piperidine derivatives that are present in many classes of pharmaceuticals. The ability to introduce different substituents makes it a significant component in drug design, particularly for the development of compounds with improved pharmacokinetic properties .
Anticancer Agents
Research has indicated that piperidine derivatives exhibit potential as anticancer agents. The structural flexibility of 3-(4-Phenoxyphenoxy)piperidine allows for the synthesis of compounds that can interfere with cancer cell proliferation and metastasis. These compounds can be designed to target specific pathways involved in cancer progression, offering a pathway for the development of new oncological therapies .
Antimicrobial and Antifungal Applications
The piperidine moiety is known to enhance the antimicrobial and antifungal efficacy of compounds3-(4-Phenoxyphenoxy)piperidine can be used to synthesize derivatives that act as potent antimicrobial and antifungal agents, providing a basis for new treatments against resistant strains of bacteria and fungi .
Neuroprotective Properties
Piperidine derivatives have shown promise in neuroprotection, which is crucial for treating neurodegenerative diseases3-(4-Phenoxyphenoxy)piperidine could be used to develop compounds that protect neuronal cells from damage, potentially offering therapeutic options for conditions like Alzheimer’s and Parkinson’s disease .
Analgesic and Anti-inflammatory Agents
The modification of 3-(4-Phenoxyphenoxy)piperidine can lead to the creation of analgesic and anti-inflammatory drugs. These derivatives can modulate pain pathways and inflammatory responses, making them valuable for the treatment of chronic pain and inflammatory disorders .
Antihypertensive and Cardiovascular Drug Development
Piperidine derivatives, including those synthesized from 3-(4-Phenoxyphenoxy)piperidine , can act as antihypertensive agents. They may regulate blood pressure and have potential applications in the treatment of cardiovascular diseases by affecting various biological targets involved in vascular tone and heart rate regulation .
Wirkmechanismus
- 3-(4-Phenoxyphenoxy)piperidine is a heterocyclic alkaloid extracted from black pepper (Piper nigrum). Its molecular formula is C17H19NO2 .
- Although specific targets for this compound are not widely documented, it has been observed to act against various cancers. Notably, it can target breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer when used alone or in combination with other drugs .
- Piperidine activates or inhibits several signaling pathways crucial for cancer regulation. These include pathways such as STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-β/SMAD, Smac/DIABLO, and p-IB .
- Additionally, it may induce caspase-dependent pathways, leading to cell death in cancer cells .
- Piperidine modulates various pathways associated with cancer progression. These include pathways involved in cell survival, inflammation, and apoptosis .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Safety and Hazards
Zukünftige Richtungen
Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests a promising future direction for the research and development of “3-(4-Phenoxyphenoxy)piperidine” and other piperidine derivatives.
Eigenschaften
IUPAC Name |
3-(4-phenoxyphenoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-2-5-14(6-3-1)19-15-8-10-16(11-9-15)20-17-7-4-12-18-13-17/h1-3,5-6,8-11,17-18H,4,7,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOHZNPPAVOVTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20663035 | |
| Record name | 3-(4-Phenoxyphenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20663035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Phenoxyphenoxy)piperidine | |
CAS RN |
946681-18-1 | |
| Record name | 3-(4-Phenoxyphenoxy)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946681-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Phenoxyphenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20663035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



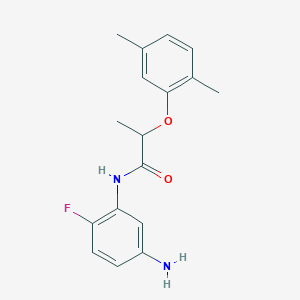
![3-[(2-Methyl-2-propenyl)oxy]pyrrolidine hydrochloride](/img/structure/B1391245.png)
